molecular formula C17H21BrO3 B5222813 [2-(4-Bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate

[2-(4-Bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate

Cat. No.: B5222813
M. Wt: 353.2 g/mol
InChI Key: RAKDLKYCFSYYQK-UHFFFAOYSA-N
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Description

[2-(4-Bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate: is an organic compound that features a bromophenyl group attached to an oxoethyl moiety, which is further connected to an ethylcyclohexane carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an alcohol derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate for further functionalization.

Biology

In biological research, this compound can be used to study the effects of brominated phenyl compounds on biological systems. Its structural features allow it to interact with various biological targets, making it useful in pharmacological studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins. Its unique chemical properties make it suitable for applications requiring specific structural and functional characteristics.

Mechanism of Action

The mechanism of action of [2-(4-Bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(4-Bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate is unique due to its combination of a bromophenyl group with an oxoethyl moiety and an ethylcyclohexane carboxylate. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrO3/c1-2-17(10-4-3-5-11-17)16(20)21-12-15(19)13-6-8-14(18)9-7-13/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKDLKYCFSYYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCC1)C(=O)OCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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